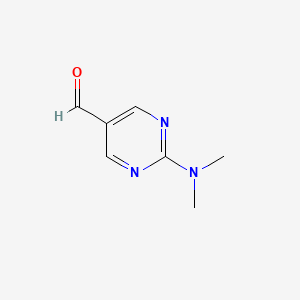

2-(Dimethylamino)pyrimidine-5-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYXYDVSCMMJDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355279 | |

| Record name | 2-(dimethylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55551-49-0 | |

| Record name | 2-(dimethylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dimethylamino)-5-pyrimidinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. The guide details its molecular characteristics, provides a putative synthesis protocol, and discusses its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors.

Core Molecular Data

This compound is a substituted pyrimidine with a molecular weight of 151.17 g/mol .[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol [1] |

| CAS Number | 55551-49-0[1] |

| Appearance | Solid[1] |

| InChI | 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 |

| SMILES | O=C([H])C1=CN=C(N(C)C)N=C1 |

Spectroscopic and Physicochemical Properties

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde H | 9.8 - 10.2 | Singlet (s) | N/A |

| Pyrimidine H (C4/C6) | 8.5 - 8.8 | Singlet (s) | N/A |

| N(CH₃)₂ | 3.1 - 3.4 | Singlet (s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 195 |

| C2 (Pyrimidine) | 160 - 165 |

| C4/C6 (Pyrimidine) | 155 - 160 |

| C5 (Pyrimidine) | 115 - 125 |

| N(CH₃)₂ | 35 - 40 |

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=N Stretch (Pyrimidine) | 1550 - 1620 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-N Stretch | 1300 - 1360 | Medium |

Table 4: Predicted Mass Spectrometry Data

| Fragment | Predicted m/z | Notes |

| [M]+ | 151.07 | Molecular Ion |

| [M-H]+ | 150.07 | Loss of a hydrogen radical |

| [M-CO]+ | 123.08 | Loss of carbon monoxide |

| [M-N(CH₃)₂]+ | 107.05 | Loss of the dimethylamino group |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from a suitable pyrimidine precursor. The following is a generalized protocol based on established pyrimidine chemistry.

Step 1: Vilsmeier-Haack Formylation of a 2-(Dimethylamino)pyrimidine Precursor

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, coole dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

-

Reaction: Dissolve the starting material, 2-(dimethylamino)pyrimidine, in an appropriate solvent (e.g., DMF or dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice. Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Step 2: Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.

-

FT-IR Spectroscopy: Obtain the infrared spectrum of the solid product using a KBr pellet or as a mull.

-

Mass Spectrometry: Determine the molecular weight and fragmentation pattern of the compound using a suitable mass spectrometry technique (e.g., ESI-MS).

-

Melting Point: Measure the melting point of the purified solid.

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a dimethylamino group at the 2-position and a reactive carbaldehyde at the 5-position makes this compound a valuable building block for the synthesis of compound libraries for drug screening.

Kinase Inhibitor Development

Kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP to bind to the enzyme's active site. Pyrimidine derivatives are frequently used for this purpose. The aldehyde functionality of this compound can be readily transformed into various other functional groups to explore the chemical space around the pyrimidine core and optimize binding to a target kinase.

Below is a diagram illustrating a general workflow for the discovery of kinase inhibitors, where a compound like this compound could serve as a starting point for library synthesis.

Caption: Kinase inhibitor discovery workflow.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[2][3][4][5][6] Many pyrimidine-based compounds have been developed as inhibitors of VEGFR-2. This compound can be used as a scaffold to design novel VEGFR-2 inhibitors.

The following diagram illustrates the VEGFR-2 signaling pathway and indicates where a pyrimidine-based inhibitor might act.

Caption: VEGFR-2 signaling pathway and inhibition.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery. Its structural features make it an attractive starting point for the synthesis of novel bioactive molecules, particularly kinase inhibitors. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application in medicinal chemistry research based on established principles and data from closely related analogues. Further research into the biological activities of derivatives of this compound is warranted.

References

- 1. This compound DiscoveryCPR 55551-49-0 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. commerce.bio-rad.com [commerce.bio-rad.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Physical Properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde. It includes a summary of its physicochemical data, detailed experimental protocols for its characterization, and a workflow for the initial biological evaluation of novel pyrimidine derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, drug discovery, and materials science.

Core Physical and Chemical Data

This compound is a solid organic compound.[1] The key identifying and physical property data for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1][2][3][4] |

| Molecular Weight | 151.17 g/mol | [1][4] |

| CAS Number | 55551-49-0 | [1][2][3] |

| Appearance | Solid | [1] |

| Melting Point | 122-124 °C | [4] |

| Boiling Point | 289.6 °C at 760 mmHg | [4] |

| Flash Point | 128.9 °C | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 2.27 ± 0.10 | [2] |

| Refractive Index | 1.610 | [4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are provided below. These are generalized procedures based on standard organic chemistry laboratory techniques.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), mortar and pestle.[5]

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5][6]

-

The capillary tube is placed in the heating block of the melting point apparatus.[6][7]

-

The sample is heated at a rate of approximately 10-15 °C per minute for a preliminary determination.

-

For an accurate measurement, the determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range.[6][8]

-

Boiling Point Determination

The boiling point is a key physical constant for a liquid and is determined at a specific pressure.

-

Apparatus: Thiele tube or a small test tube with a side arm, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner or oil bath), and liquid paraffin.[9]

-

Procedure:

-

A small amount of the liquid is placed in the test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The apparatus is gently heated.[2]

-

As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[2]

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. Heating is then stopped.

-

The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[9]

-

Solubility Assessment

Determining the solubility of a compound in various solvents provides insights into its polarity and potential for formulation.

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Solvents: Water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Approximately 10 mg of this compound is placed in a test tube.

-

1 mL of the selected solvent is added.

-

The mixture is agitated vigorously (e.g., by vortexing) for 1-2 minutes.[10]

-

The solubility is observed and categorized as soluble, partially soluble, or insoluble. For quantitative analysis, a saturated solution can be prepared, and the concentration can be determined spectroscopically or gravimetrically.[11]

-

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical structure and purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A 5-10 mg sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12]

-

Analysis: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure. For pyrimidine derivatives, aromatic protons typically appear in the δ 6.5-9.5 ppm region in ¹H NMR.[12]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The IR spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the aldehyde, C=N and C=C stretches of the pyrimidine ring, and C-N stretches of the dimethylamino group.[13]

-

-

Mass Spectrometry (MS):

Biological Evaluation Workflow

Given the interest in pyrimidine derivatives for drug development, a general workflow for the initial biological evaluation of a novel compound like this compound is presented.[15][16][17] This workflow outlines the logical progression from initial screening to identifying potential mechanisms of action.

References

- 1. benchchem.com [benchchem.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. medpharma12.com [medpharma12.com]

- 6. byjus.com [byjus.com]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

- 12. benchchem.com [benchchem.com]

- 13. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 14. iosrjournals.org [iosrjournals.org]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 2-(Dimethylamino)pyrimidine-5-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the heterocyclic compound 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited public availability of raw spectral data for this specific compound, this document outlines the expected spectral characteristics based on its chemical structure and data from analogous compounds. It also provides standardized experimental protocols for acquiring such data.

Core Data Presentation

The following tables summarize the anticipated spectral data for this compound (CAS No: 55551-49-0, Molecular Formula: C₇H₉N₃O).[1][2] It is important to note that specific peak values may vary depending on the experimental conditions.

Table 1: ¹H NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.8 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 8.8 | Singlet | 2H | Pyrimidine protons (H4, H6) |

| ~3.1 - 3.3 | Singlet | 6H | Dimethylamino protons (-N(CH₃)₂) |

Note: The exact chemical shifts of the pyrimidine protons may differ and could potentially appear as two distinct singlets.

Table 2: ¹³C NMR Spectral Data (Expected)

| Chemical Shift (δ) ppm | Assignment |

| ~185 - 195 | Aldehyde Carbonyl (C=O) |

| ~160 - 165 | Pyrimidine Carbon (C2) |

| ~155 - 160 | Pyrimidine Carbons (C4, C6) |

| ~115 - 125 | Pyrimidine Carbon (C5) |

| ~35 - 40 | Dimethylamino Carbons (-N(CH₃)₂) |

Table 3: Infrared (IR) Spectral Data (Expected)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900 - 3100 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1680 - 1710 | Strong | C=O stretch (aldehyde) |

| ~1580 - 1620 | Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1350 - 1450 | Medium | C-N stretch |

Table 4: Mass Spectrometry (MS) Data (Expected)

| m/z | Ion |

| 151.07 | [M]⁺ (Molecular Ion) |

| 152.08 | [M+H]⁺ |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be noted as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA, operating at a proton resonance frequency of 300 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Set the spectral width to appropriately cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the chemical shifts to the deuterated solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor or PerkinElmer Spectrum.

-

Data Acquisition:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or KBr pellet) before scanning the sample.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For a compound of this nature, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common.

-

Instrumentation: Employ a mass spectrometer capable of accurate mass measurements, such as a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion ([M]⁺) and the protonated molecule ([M+H]⁺).

-

Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

-

The high-resolution mass spectrometry (HRMS) data can be used to confirm the elemental composition.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral characterization of a chemical compound like this compound.

Caption: Workflow for the spectral analysis of a chemical compound.

References

An In-depth Technical Guide on 2-(Dimethylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While crystallographic data for this specific molecule is not publicly available, this document details its chemical properties and outlines a robust, plausible experimental protocol for its synthesis. The synthetic pathway, involving the formation of the core pyrimidine structure followed by formylation, is presented in detail. Visual diagrams are provided to illustrate the synthetic workflow, offering a clear and concise guide for researchers in the field.

Chemical and Physical Properties

While a definitive crystal structure analysis of this compound is not available in the current literature, its fundamental chemical and physical properties have been characterized. These properties are crucial for its handling, characterization, and application in further synthetic endeavors.

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [1][2] |

| Molecular Weight | 151.17 g/mol | [1] |

| CAS Number | 55551-49-0 | [1] |

| Appearance | Solid (form) | [1] |

| InChI Key | XBYXYDVSCMMJDT-UHFFFAOYSA-N | [1] |

| SMILES String | O=C([H])C1=CN=C(N(C)C)N=C1 | [1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be approached through a two-stage process: first, the synthesis of the 2-(dimethylamino)pyrimidine core, followed by the introduction of the aldehyde group at the 5-position via a formylation reaction. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich heterocyclic systems like pyrimidines.[1]

Stage 1: Synthesis of 2-(Dimethylamino)pyrimidine

The synthesis of the 2-(dimethylamino)pyrimidine core can be achieved by reacting a suitable pyrimidine precursor, such as 2-chloropyrimidine, with dimethylamine.

Materials:

-

2-chloropyrimidine

-

Dimethylamine (40% solution in water or as a gas)

-

Ethanol

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.

-

Add an excess of dimethylamine solution (2-3 equivalents) to the flask.

-

Add sodium carbonate (1.5 equivalents) to the reaction mixture to act as a base.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(dimethylamino)pyrimidine.

-

The product can be further purified by column chromatography or distillation if necessary.

Stage 2: Formylation of 2-(Dimethylamino)pyrimidine via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction introduces a formyl group onto the pyrimidine ring. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]

Materials:

-

2-(dimethylamino)pyrimidine (from Stage 1)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

1,2-Dichloroethane (anhydrous)

-

Ice bath

-

Sodium acetate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous 1,2-dichloroethane.

-

Cool the flask in an ice bath and slowly add phosphorus oxychloride (1.5 equivalents).

-

To the cooled solution, add anhydrous N,N-dimethylformamide (1.5 equivalents) dropwise while maintaining the temperature below 5 °C to form the Vilsmeier reagent.

-

Stir the mixture at this temperature for 30 minutes.

-

Add a solution of 2-(dimethylamino)pyrimidine (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.

-

Basify the mixture with a sodium hydroxide solution until it reaches a pH of 8-9.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Caption: Synthetic workflow for this compound.

Logical Relationships in Synthesis

The synthesis of the target compound is a sequential process where the output of the first major stage serves as the input for the second. This dependency is crucial for the overall success of the synthesis.

Caption: Logical flow of the synthetic stages.

References

A Technical Guide to the Solubility of 2-(Dimethylamino)pyrimidine-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(dimethylamino)pyrimidine-5-carbaldehyde, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for its determination. It outlines systematic experimental protocols for both qualitative and quantitative solubility analysis. Furthermore, this guide offers a theoretical prediction of its solubility based on its molecular structure and physicochemical properties. Methodologies are presented in a structured format to aid researchers in generating reliable and reproducible solubility profiles. This includes a logical workflow for solubility testing and a conceptual diagram illustrating the structure-solubility relationship.

Introduction

This compound is a substituted pyrimidine with significant applications in medicinal chemistry and materials science. Its chemical structure, featuring a pyrimidine ring, a dimethylamino group, and an aldehyde functional group, dictates its physical and chemical properties, including its solubility in various solvent systems. Understanding the solubility of this compound is critical for its use in drug design, reaction chemistry, and formulation development. This guide provides the necessary protocols to establish a comprehensive solubility profile for this compound.

Predicted Solubility Profile

A qualitative prediction of solubility can be derived from the molecular structure of this compound (Molecular Formula: C₇H₉N₃O, Molecular Weight: 151.17 g/mol ).

-

Polarity: The molecule possesses both polar and non-polar regions. The pyrimidine ring with its nitrogen atoms, the aldehyde group, and the dimethylamino group contribute to its polarity and potential for hydrogen bonding. The presence of these functional groups suggests potential solubility in polar solvents.

-

Aqueous Solubility: The nitrogen atoms in the pyrimidine ring and the dimethylamino group can act as hydrogen bond acceptors. The dimethylamino group is basic and is expected to be protonated in acidic solutions, forming a more soluble salt. The predicted pKa of 2.27 suggests that it will be more soluble in acidic aqueous solutions.[1]

-

Organic Solvent Solubility: The presence of the hydrocarbon backbone and the methyl groups on the amine suggest that some solubility in organic solvents is also likely. The overall solubility will be a balance between these competing factors.

The following diagram illustrates the relationship between the molecular structure and its predicted solubility characteristics.

Caption: Structure-solubility relationship prediction.

Experimental Protocols for Solubility Determination

Given the absence of published quantitative data, the following experimental protocols are provided to enable researchers to determine the solubility of this compound.

Qualitative Solubility Testing

This protocol provides a rapid assessment of solubility in various solvents, which can guide the selection of solvents for reactions and recrystallizations.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

Solvents:

-

Deionized Water

-

5% (w/v) Aqueous Hydrochloric Acid (HCl)

-

5% (w/v) Aqueous Sodium Hydroxide (NaOH)

-

5% (w/v) Aqueous Sodium Bicarbonate (NaHCO₃)

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane (DCM)

-

Hexane

-

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Agitate the mixture vigorously for 60 seconds using a vortex mixer or by flicking the test tube.

-

Observe the mixture. Classify the solubility based on the following criteria:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

The following workflow diagram outlines the logical progression for qualitative solubility testing.

Caption: Workflow for qualitative solubility testing.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Materials and Equipment:

-

This compound

-

Selected solvent(s)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vial and place it on a shaker in a constant-temperature bath (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation:

All quantitative solubility data should be summarized in a table for clear comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Water | 25 | Value to be determined | Value to be determined |

| e.g., Ethanol | 25 | Value to be determined | Value to be determined |

| e.g., Dichloromethane | 25 | Value to be determined | Value to be determined |

| ... | ... | ... | ... |

Conclusion

References

An In-depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines essential safety protocols, physical and chemical properties, and potential synthetic routes, alongside a discussion of the broader biological significance of pyrimidine derivatives. This guide is intended for use by trained professionals in a laboratory setting.

Compound Identification and Properties

This compound is a solid organic compound.[1] Key identification and physical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55551-49-0 | [1] |

| Molecular Formula | C₇H₉N₃O | [1] |

| Molecular Weight | 151.17 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI | 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3 | [1] |

| SMILES | O=C([H])C1=CN=C(N(C)C)N=C1 | [1] |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard information:

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | GHS07 | Warning | H302: Harmful if swallowed |

Note: Data is based on available SDS and may not be exhaustive.

Precautionary Measures and First Aid

Adherence to the following precautionary statements and first aid measures is mandatory when handling this compound.

| Precautionary Code | Statement |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P330 | Rinse mouth. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Personal Protective Equipment (PPE) and Storage

Personal Protective Equipment:

-

Eye/Face Protection: Use chemical safety goggles.

-

Skin Protection: Handle with impervious gloves.

-

Body Protection: Wear appropriate protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges.

Storage:

Experimental Protocols

Caption: Proposed synthetic workflow for this compound.

Synthesis of 2-(Dimethylamino)pyrimidine (Precursor)

This procedure is adapted from a known Organic Syntheses protocol for the reaction of 2-chloropyrimidine with dimethylamine.

Materials:

-

2-Chloropyrimidine

-

Anhydrous Dimethylamine

-

Absolute Ethanol

-

Ether

-

Potassium Hydroxide (for drying dimethylamine)

Procedure:

-

Set up a three-necked flask with a reflux condenser and a gas inlet tube.

-

Charge the flask with 2-chloropyrimidine and absolute ethanol.

-

Heat the mixture to reflux.

-

Bubble anhydrous dimethylamine through the solution for several hours. Anhydrous dimethylamine can be generated by dropping aqueous dimethylamine onto solid potassium hydroxide and drying the evolved gas by passing it over more solid potassium hydroxide.

-

After the reaction is complete (monitored by TLC), cool the solution.

-

Remove a portion of the ethanol by distillation under reduced pressure.

-

Chill the residue in an ice bath and add ether to precipitate dimethylamine hydrochloride.

-

Filter off the precipitate.

-

Remove the remaining solvent from the filtrate under reduced pressure.

-

Purify the resulting 2-(dimethylamino)pyrimidine by vacuum distillation.

Formylation of 2-(Dimethylamino)pyrimidine

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heteroaromatic compounds.

Materials:

-

2-(Dimethylamino)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Sodium Acetate

-

Water

-

Diethyl ether (Et₂O)

Procedure:

-

In a reaction vessel, cool a solution of 2-(dimethylamino)pyrimidine in DMF to 0 °C.

-

Slowly add phosphorus oxychloride while maintaining the low temperature to form the Vilsmeier reagent in situ.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Quench the reaction by adding a solution of sodium acetate in water at 0 °C.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the pyrimidine scaffold is a well-established pharmacophore in numerous FDA-approved drugs and clinical candidates. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including roles as kinase inhibitors, anticancer agents, and anti-inflammatory molecules.[3]

A closely related analog, 2-(Dimethylamino)pyrimidine-5-carboxylic acid, has been investigated for its potential as a COX-2 inhibitor, suggesting anti-inflammatory applications.[2] The structural similarity of this compound suggests it may serve as a valuable intermediate or a bioactive molecule in its own right within these therapeutic areas.

The pyrimidine core is a key hinge-binding motif for many protein kinases.[3] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the kinase hinge region, leading to potent and selective inhibition.

Caption: General signaling pathway inhibition by pyrimidine-based kinase inhibitors.

Further research is warranted to elucidate the specific biological targets and pharmacological profile of this compound. Its potential as a building block for more complex molecules with enhanced biological activity is also a promising area for future investigation.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive risk assessment before handling this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier and follow all established laboratory safety protocols.

References

An In-depth Technical Guide to the Theoretical Properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde

This guide provides a comprehensive overview of the theoretical and physicochemical properties of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. The pyrimidine scaffold is a core structure in numerous biologically active molecules, making a thorough understanding of its derivatives crucial for the design of novel therapeutics.[1][2][3][4]

Core Physicochemical and Computed Properties

This compound, with the CAS Number 55551-49-0, is a solid at room temperature.[5] Its fundamental properties are summarized in the tables below, providing a clear comparison of its key molecular descriptors.

Table 1: General and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉N₃O | [5][6][7] |

| Molecular Weight | 151.17 g/mol | [5][6][7] |

| Appearance | Solid | [5] |

| Predicted pKa | 2.27 ± 0.10 | [6] |

Table 2: Computed Molecular Descriptors

| Descriptor | Value | Source |

| XLogP3-AA | 0.1 | [6] |

| Topological Polar Surface Area | 46.1 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 2 | [6] |

| Heavy Atom Count | 11 | [6] |

| Complexity | 130 | [6] |

| Monoisotopic Mass | 151.074561919 Da | [6] |

Spectroscopic and Structural Information

The structural elucidation of this compound relies on various spectroscopic techniques. While specific spectra for this compound require direct experimental acquisition, spectral data for pyrimidine derivatives are well-documented.[8][9]

InChI: 1S/C7H9N3O/c1-10(2)7-8-3-6(5-11)4-9-7/h3-5H,1-2H3[5]

Canonical SMILES: CN(C)C1=NC=C(C=N1)C=O[6]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively available in the public domain. However, general methodologies for the synthesis and analysis of similar pyrimidine derivatives can be adapted.

General Synthesis of Pyrimidine-5-carbaldehydes

A common route for the synthesis of pyrimidine-5-carbaldehydes involves the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring, such as a pyrimidine ring, using a phosphoryl chloride and a substituted formamide like N,N-dimethylformamide (DMF).

A generalized two-step synthesis for a related compound, 2,4-dichloro-5-pyrimidinecarbaldehyde, starts from uracil.[10] In the first step, uracil is treated with thionyl chloride in DMF to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.[10] The second step involves the reaction of this intermediate with phosphorus oxychloride to produce the final chlorinated product.[10] A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from a 2-(dimethylamino)pyrimidine precursor.

Spectroscopic Characterization

Standard spectroscopic techniques are employed to confirm the structure and purity of pyrimidine derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For pyrimidine derivatives, characteristic peaks for aromatic protons are typically observed between δ 6.5 and 9.16 ppm.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Pyrimidine derivatives exhibit characteristic absorption bands for C=O (carbonyl) stretching around 1620-1699 cm⁻¹, C=N stretching in the aromatic ring between 1525-1575 cm⁻¹, and C-H aromatic stretching from 2920-2978 cm⁻¹.[9]

-

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Theoretical Property Calculation Workflow

The theoretical properties presented in this guide are typically derived from computational chemistry methods. Density Functional Theory (DFT) is a common approach for these calculations.

Caption: A generalized workflow for the computational calculation of theoretical molecular properties.

Potential Biological Significance

While specific biological activities for this compound are not extensively reported, the pyrimidine core is a well-established pharmacophore with a broad spectrum of biological activities.[1][3][11] Pyrimidine derivatives have been investigated for their potential as:

-

Anticancer agents[4]

-

Antimicrobial and antifungal agents[3]

-

Antiviral agents[11]

-

Anti-inflammatory and analgesic agents[1]

-

Enzyme inhibitors, such as cyclin-dependent kinase (CDK) inhibitors[12]

The presence of the dimethylamino and carbaldehyde functional groups on the pyrimidine ring of the title compound suggests it could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, the aldehyde group can readily undergo condensation reactions to form Schiff bases or be a precursor for other functional groups.

Caption: Logical relationship from the core compound to potential biologically active derivatives.

Safety Information

According to available safety data, this compound is classified as Acute Toxicity, Oral, Category 4.[5] The hazard statement associated with this classification is H302: Harmful if swallowed.[5] Standard precautionary measures, such as wearing appropriate personal protective equipment, should be taken when handling this compound.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound DiscoveryCPR 55551-49-0 [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. 2-DIMETHYLAMINO-PYRIMIDINE-5-CARBALDEHYDE(55551-49-0) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 11. Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies | MDPI [mdpi.com]

- 12. Molecular simulation studies on the binding selectivity of 2-anilino-4-(thiazol-5-yl)-pyrimidines in complexes with CDK2 and CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-(Dimethylamino)pyrimidine-5-carbaldehyde: An In-depth Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-donating dimethylamino group and the electron-withdrawing aldehyde functionality on the pyrimidine core, give rise to a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the key reactions of this aldehyde, complete with detailed experimental protocols for seminal transformations, quantitative data, and visualizations of its application in the context of drug discovery, particularly as a scaffold for kinase inhibitors.

Core Reactivity: A Multifaceted Chemical Hub

The reactivity of this compound is dominated by the chemistry of its aldehyde group and the potential for substitution on the pyrimidine ring. The aldehyde function serves as a gateway for a multitude of classic organic transformations, allowing for carbon-carbon and carbon-nitrogen bond formation, while the pyrimidine ring can participate in metal-catalyzed cross-coupling reactions.

Reactions at the Aldehyde Functionality

The aldehyde group of this compound is a prime site for nucleophilic addition and condensation reactions, enabling the construction of a wide array of molecular architectures.

1. Reductive Amination: A cornerstone of medicinal chemistry, reductive amination allows for the synthesis of secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.

2. Wittig Reaction: The Wittig reaction is a powerful tool for the formation of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide, leading to the formation of a C=C double bond.

3. Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base. It is a reliable method for the synthesis of α,β-unsaturated compounds.

Cross-Coupling Reactions of the Pyrimidine Core

While the aldehyde itself is the primary reactive handle, the pyrimidine ring can be functionalized, often prior to the introduction of the aldehyde, to participate in palladium-catalyzed cross-coupling reactions. These reactions are crucial for the synthesis of biaryl and vinyl-substituted pyrimidines.

1. Suzuki-Miyaura Coupling: This versatile reaction enables the formation of carbon-carbon bonds between the pyrimidine core (typically as a halide or triflate) and a boronic acid or ester.

2. Sonogashira Coupling: The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted pyrimidines.

Quantitative Data Summary

The following tables summarize the key reaction types and associated data. It is important to note that while general protocols are well-established, specific published examples for this compound are limited. The data presented here is a combination of general expectations for these reactions and data from closely related pyrimidine analogues.

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield (%) |

| Reductive Amination | Primary/Secondary Amine, Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., DCE, THF) | Substituted Amine | 70-95 |

| Wittig Reaction | Phosphonium Ylide, Base (e.g., n-BuLi, NaH), Solvent (e.g., THF, DMSO) | Alkene | 60-90 |

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate), Base (e.g., Piperidine, Et₃N), Solvent (e.g., EtOH, Toluene) | α,β-Unsaturated Compound | 75-95 |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) | Aryl/Vinyl Pyrimidine | 65-90 |

| Sonogashira Coupling | Terminal Alkyne, Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Base (e.g., Et₃N), Solvent (e.g., THF, DMF) | Alkynyl Pyrimidine | 70-95 |

Spectroscopic Data

Spectroscopic data for this compound and its derivatives are crucial for reaction monitoring and product characterization.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |

| This compound | 9.8 (s, 1H, CHO), 8.7 (s, 2H, pyrimidine-H), 3.2 (s, 6H, N(CH₃)₂) | 185.0 (CHO), 163.0, 159.0, 120.0 (pyrimidine-C), 37.0 (N(CH₃)₂) | ~1680 (C=O aldehyde) | 151.17 [M]⁺ |

| (2-(Dimethylamino)pyrimidin-5-yl)methanol | 8.5 (s, 2H, pyrimidine-H), 4.6 (s, 2H, CH₂OH), 3.1 (s, 6H, N(CH₃)₂) | 162.0, 158.0, 125.0 (pyrimidine-C), 60.0 (CH₂OH), 37.0 (N(CH₃)₂) | ~3300 (O-H) | 153.18 [M]⁺ |

Experimental Protocols

The following are detailed methodologies for key reactions involving this compound, based on established procedures for analogous compounds.

Protocol 1: General Procedure for Reductive Amination

Objective: To synthesize N-substituted-(2-(dimethylamino)pyrimidin-5-yl)methanamines.

Materials:

-

This compound

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in DCE or THF.

-

Add the desired primary or secondary amine (1.1 eq) to the solution and stir for 1 hour at room temperature to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Wittig Reaction

Objective: To synthesize 5-vinyl-2-(dimethylamino)pyrimidine derivatives.

Materials:

-

A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)

-

A strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

-

This compound

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

To a stirred suspension of the phosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the strong base (1.1 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours to generate the ylide.

-

Cool the resulting ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 3: General Procedure for Knoevenagel Condensation

Objective: To synthesize 2-cyano-3-(2-(dimethylamino)pyrimidin-5-yl)acrylamide derivatives.

Materials:

-

This compound

-

An active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1.1 eq)

-

A catalytic amount of a weak base (e.g., piperidine or triethylamine)

-

Ethanol or Toluene

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene.

-

Add a catalytic amount of piperidine or triethylamine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

-

Cool the reaction mixture to room temperature. The product may precipitate out of solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Application in Drug Discovery: Targeting Aurora Kinase Signaling

Derivatives of 2-(dimethylamino)pyrimidine are prominent scaffolds in the development of kinase inhibitors, a class of targeted cancer therapeutics. One important family of targets is the Aurora kinases (A, B, and C), which are key regulators of mitosis. Overexpression of Aurora kinases is a hallmark of many cancers.

The pyrimidine core of this compound serves as a versatile starting point for the synthesis of potent and selective Aurora kinase inhibitors. The dimethylamino group often engages in crucial hydrogen bonding interactions within the kinase's ATP-binding pocket, while modifications at the 5-position, enabled by the reactivity of the carbaldehyde, allow for the exploration of structure-activity relationships to enhance potency and selectivity.

Aurora Kinase A Signaling Pathway

The following diagram illustrates a simplified Aurora Kinase A signaling pathway and its downstream targets, which can be modulated by inhibitors derived from this compound.

Caption: Aurora Kinase A signaling pathway and therapeutic intervention.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its aldehyde functionality provides a versatile handle for a wide range of transformations, including reductive amination, Wittig olefination, and Knoevenagel condensation. Furthermore, the pyrimidine core can be elaborated through powerful cross-coupling methodologies. The strategic application of these reactions enables the efficient construction of complex molecules with significant potential in drug discovery, as exemplified by the development of pyrimidine-based Aurora kinase inhibitors. This guide serves as a foundational resource for researchers looking to exploit the rich chemistry of this important building block.

An In-depth Technical Guide to 2-(Dimethylamino)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylamino)pyrimidine-5-carbaldehyde, a key building block in medicinal chemistry. The document details its discovery and history, physicochemical properties, and provides a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are presented and analyzed. Furthermore, this guide explores the significant role of this compound as a precursor in the synthesis of bioactive molecules, particularly kinase inhibitors, highlighting its importance in modern drug discovery and development.

Introduction

This compound, with the CAS number 55551-49-0, is a substituted pyrimidine derivative that has garnered significant interest in the field of medicinal chemistry.[1] Its unique electronic and structural features make it a valuable intermediate for the synthesis of a wide array of complex heterocyclic compounds. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including nucleosides and many pharmaceuticals, underscoring the importance of its functionalized derivatives. This guide aims to provide a detailed technical resource for researchers and professionals working with this versatile compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 55551-49-0 | [1][2] |

| Molecular Formula | C₇H₉N₃O | [1][2] |

| Molecular Weight | 151.17 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 122-124 °C | |

| pKa (Predicted) | 2.27 ± 0.10 | [1] |

Synthesis

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich substrate, in this case, 2-(dimethylamino)pyrimidine, using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Reaction Scheme

Caption: General workflow of the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established Vilsmeier-Haack formylation reactions of similar pyrimidine substrates.

Materials:

-

2-(Dimethylamino)pyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, add anhydrous N,N-dimethylformamide (3 equivalents) to anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath. To this solution, add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 2-(dimethylamino)pyrimidine (1 equivalent) in anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring. Once the ice has melted, basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent to yield the pure product as a solid.

Spectroscopic Analysis

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected spectral data are summarized below.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.8 | s | 1H | Aldehyde proton (-CHO) |

| ~8.7 | s | 2H | Pyrimidine ring protons (H4 and H6) |

| ~3.2 | s | 6H | Dimethylamino protons (-N(CH₃)₂) |

Note: The exact chemical shifts may vary depending on the solvent used.

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~185 | Aldehyde carbonyl carbon (-CHO) |

| ~165 | Pyrimidine ring carbon (C2) |

| ~160 | Pyrimidine ring carbons (C4 and C6) |

| ~115 | Pyrimidine ring carbon (C5) |

| ~37 | Dimethylamino carbons (-N(CH₃)₂) |

Note: The exact chemical shifts may vary depending on the solvent used.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2930 | Medium | C-H stretch (alkyl) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1550 | Strong | C=N and C=C stretch (pyrimidine ring) |

| ~1400 | Medium | C-H bend (alkyl) |

Mass Spectrometry

| m/z | Interpretation |

| 151 | [M]⁺ (Molecular ion) |

| 150 | [M-H]⁺ |

| 122 | [M-CHO]⁺ |

Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a versatile starting material for the synthesis of various biologically active compounds. Its primary utility lies in its role as a precursor for the construction of more complex heterocyclic systems, particularly in the development of kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.

The aldehyde functionality of this compound provides a reactive handle for a variety of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine-containing side chains.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds and extend the molecular scaffold.

-

Condensation Reactions: With various nucleophiles to construct new heterocyclic rings fused to the pyrimidine core.

These transformations allow for the systematic exploration of the chemical space around the pyrimidine core, enabling the optimization of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Caption: Synthetic utility of this compound in generating kinase inhibitor candidates.

While specific publicly disclosed drug candidates originating directly from this aldehyde are not extensively detailed, numerous patents and research articles describe the synthesis of pyrimidine-based kinase inhibitors where this or structurally very similar aldehydes are plausible key intermediates. The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors, and the C5-substitution allows for the introduction of moieties that can interact with other regions of the ATP-binding pocket, thereby influencing potency and selectivity.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the construction of complex heterocyclic molecules. Its role as a precursor in the development of kinase inhibitors highlights its significance in the ongoing quest for novel therapeutics. This technical guide provides a foundational resource for researchers to facilitate the effective utilization of this important chemical entity in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Vilsmeier-Haack Formylation of 2-(Dimethylamino)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the Vilsmeier-Haack formylation of 2-(dimethylamino)pyrimidine. This reaction is a crucial method for introducing a formyl group onto the pyrimidine ring, yielding 2-(dimethylamino)pyrimidine-4-carbaldehyde, a valuable intermediate in the synthesis of various biologically active compounds and pharmaceuticals. The protocol is based on established principles of the Vilsmeier-Haack reaction and adapted from procedures for similar heterocyclic substrates.

Introduction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] The resulting electrophilic chloroiminium salt attacks the electron-rich substrate, and subsequent hydrolysis yields the formylated product.[1][2]

2-(Dimethylamino)pyrimidine is an electron-rich heterocycle due to the strong electron-donating nature of the dimethylamino group at the 2-position. This activation directs electrophilic substitution to other positions on the pyrimidine ring. The Vilsmeier-Haack reaction is, therefore, an effective method for the introduction of a formyl group, a key functional handle for further synthetic transformations. The expected major product of this reaction is 2-(dimethylamino)pyrimidine-4-carbaldehyde, where formylation occurs at one of the activated and sterically accessible positions.

Reaction Principle and Regioselectivity

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The Vilsmeier reagent, a chloroiminium cation, is the active electrophile that attacks the electron-rich pyrimidine ring. The dimethylamino group at the C2 position strongly activates the pyrimidine ring towards electrophilic attack, particularly at the C4 and C6 positions. Due to steric hindrance, formylation is anticipated to occur preferentially at the C4 position.

Experimental Protocols

Materials and Equipment:

-

2-(dimethylamino)pyrimidine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate

-

Crushed ice

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flasks

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Standard laboratory glassware and equipment

Safety Precautions:

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N,N-Dimethylformamide is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Use only in a well-ventilated fume hood.

-

The reaction is exothermic and should be cooled appropriately during the addition of reagents.

Protocol 1: Vilsmeier-Haack Formylation of 2-(Dimethylamino)pyrimidine

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[1]

1. Preparation of the Vilsmeier Reagent: a. In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3.0 equivalents). b. Cool the flask to 0 °C in an ice bath. c. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30 minutes, ensuring the temperature is maintained below 10 °C. d. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale yellow to colorless solid or slurry, should be observed.

2. Reaction with 2-(Dimethylamino)pyrimidine: a. Dissolve 2-(dimethylamino)pyrimidine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. b. Add the solution of the substrate dropwise to the prepared Vilsmeier reagent at 0 °C with vigorous stirring. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Heat the reaction mixture to 50-60 °C and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

3. Work-up and Purification: a. After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto a generous amount of crushed ice with vigorous stirring. b. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 7-8. c. Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. f. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-(dimethylamino)pyrimidine-4-carbaldehyde.

Data Presentation

| Parameter | Condition | Reference/Rationale |

| Substrate | 2-(dimethylamino)pyrimidine | Electron-rich heterocycle |

| Reagents | POCl₃, DMF | Standard for Vilsmeier-Haack reaction[1] |

| Stoichiometry | Substrate:POCl₃:DMF = 1:1.2:3 | Ensures complete formation of the Vilsmeier reagent and provides a solvent medium. |

| Solvent | Dichloromethane | Inert solvent for the substrate. |

| Temperature | 0 °C for reagent formation, 50-60 °C for reaction | Controlled addition at low temperature is crucial for safety and selectivity. Heating promotes the reaction to completion. |

| Reaction Time | 2-4 hours | Typical for Vilsmeier-Haack reactions of activated heterocycles. Should be monitored by TLC. |

| Work-up | Hydrolysis with ice, neutralization with NaOAc, extraction with EtOAc | Standard procedure to hydrolyze the iminium intermediate and isolate the product. |